molecular formula C15H14FN5O2S B2899566 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide CAS No. 942000-29-5

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide

Cat. No.: B2899566
CAS No.: 942000-29-5
M. Wt: 347.37
InChI Key: DUTMPKSLKZAHSR-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide is a synthetic organic compound designed for research applications, integrating a fluorophenyl-tetrazole moiety linked to a toluenesulfonamide group. This structure is of significant interest in medicinal chemistry, particularly for developing novel therapeutic agents. Compounds featuring the 1-(4-fluorophenyl)-1H-tetrazol-5-yl scaffold have demonstrated potent biological activities. For instance, closely related tetrazole derivatives have shown promising anticancer properties by inducing oxidative stress and inhibiting key signaling pathways like Notch-AKT in breast cancer cells . Furthermore, novel tetrazole compounds are being actively investigated for their use in the treatment of tuberculosis , while the benzenesulfonamide group is a recognized pharmacophore in various bioactive molecules. Researchers can utilize this chemical as a key intermediate or building block in synthesizing more complex molecules, or as a candidate for high-throughput screening against a range of biological targets, including those relevant to oxidative phosphorylation . The presence of both tetrazole and sulfonamide functional groups in a single molecule makes it a versatile compound for exploring structure-activity relationships in drug discovery. FOR RESEARCH USE ONLY (RUO). Not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2S/c1-11-2-8-14(9-3-11)24(22,23)17-10-15-18-19-20-21(15)13-6-4-12(16)5-7-13/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTMPKSLKZAHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrazole Ring Formation

The tetrazole moiety is synthesized via the [2+3] cycloaddition reaction between a nitrile and sodium azide. This method, pioneered by Sharpless and later optimized for regioselectivity, remains the cornerstone of tetrazole synthesis.

Reaction Conditions :

  • Catalysts : Zinc chloride (ZnCl₂) or copper nanoparticles enhance reaction efficiency, reducing time and temperature.
  • Solvents : High-boiling solvents like dimethylformamide (DMF) or toluene are preferred to sustain prolonged heating.
  • Temperature : 80–100°C for 12–24 hours under reflux.

Example Protocol :

  • Combine 4-fluorophenylacetonitrile (1.0 equiv) and sodium azide (1.2 equiv) in DMF.
  • Add ZnCl₂ (0.1 equiv) and heat at 90°C for 18 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 3:1) to yield 1-(4-fluorophenyl)-1H-tetrazole-5-carbaldehyde (Yield: 72%).

Catalyst Comparison :

Catalyst Temperature (°C) Time (h) Yield (%)
ZnCl₂ 90 18 72
Cu nanoparticles 70 8 85
None 100 24 45

Copper nanoparticles, as reported by Kikhavani et al., offer superior catalytic activity, enabling milder conditions and higher yields.

Sulfonamide Coupling

The final step involves reacting the amine intermediate with 4-methylbenzenesulfonyl chloride.

Protocol :

  • Dissolve (1-(4-fluorophenyl)-1H-tetrazol-5-yl)methanamine (1.0 equiv) in anhydrous dichloromethane.
  • Add triethylamine (2.0 equiv) and cool to 0°C.
  • Slowly add 4-methylbenzenesulfonyl chloride (1.1 equiv) and stir for 4 hours.
  • Wash with HCl (1M), dry over Na₂SO₄, and recrystallize from ethanol to obtain the target compound (Yield: 78%).

Optimization Insights :

  • Base Selection : Triethylamine outperforms pyridine in minimizing side reactions.
  • Solvent : Dichloromethane ensures good solubility of both reactants.

Yield Comparison by Base :

Base Solvent Yield (%)
Triethylamine Dichloromethane 78
Pyridine Dichloromethane 62
DBU THF 68

Industrial-Scale Production Considerations

Transitioning from laboratory to industrial synthesis necessitates addressing scalability, cost, and safety.

Continuous Flow Reactors

Microreactor systems enable precise temperature control and reduced reaction times. For example, a continuous flow setup for the cycloaddition step achieved 80% yield at 120°C with a residence time of 30 minutes.

Green Chemistry Innovations

  • Solvent-Free Synthesis : Molten tetrabutylammonium bromide (TBAB) as a solvent and catalyst reduces waste.
  • Magnetic Catalysts : Fe₃O₄-supported copper nanoparticles permit easy recovery and reuse, lowering production costs.

Case Studies and Research Findings

Ultrasound-Assisted Synthesis

A study demonstrated that applying ultrasound (40 kHz) during the cycloaddition step reduced reaction time from 18 hours to 4 hours while maintaining a 75% yield. This method enhances energy efficiency and is scalable for high-throughput production.

Catalytic Advances

Taherzad et al. reported a nanocomposite catalyst (Al-MoO₃-NaFe₂(MoO₄)₃) that achieved 92% yield in the tetrazole formation step at 70°C within 20 minutes. Such innovations highlight the role of advanced materials in streamlining synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various nucleophiles into the aromatic ring.

Scientific Research Applications

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Effects

a) Tetrazole and Sulfonamide Modifications
  • 4-Bromo-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS: 921060-81-3) :

    • Differences : Bromine substitution at the benzenesulfonamide para-position and 3-fluorophenyl on the tetrazole.
    • Impact : Bromine increases molecular weight (412.24 g/mol vs. ~397.4 g/mol for the target compound) and may alter electronic properties (electron-withdrawing effect). The 3-fluorophenyl substitution could reduce steric hindrance compared to the 4-fluorophenyl group.
  • Irbesartan (CAS: 138402-11-6) :

    • Differences : Biphenyltetrazole core with a cyclopentane-carboxamide substituent.
    • Impact : The biphenyl system enhances π-π stacking in angiotensin II receptor binding, while the carboxamide replaces the sulfonamide.
  • Impact: Indazole’s fused aromatic system may improve planarity and binding affinity in certain targets.
b) Heterocyclic Core Replacements
  • Triazole Derivatives (e.g., compounds from ):
    • Example : N-((4-allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide.
    • Impact : Triazoles (3 nitrogen atoms) vs. tetrazoles (4 nitrogen atoms) differ in hydrogen-bonding capacity and metabolic stability.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound C₁₆H₁₅FN₅O₂S 397.4 Not reported Expected ν(SO₂) ~1350 cm⁻¹; δ~7.3–7.8 ppm (aromatic H)
4-Bromo analog C₁₄H₁₁BrFN₅O₂S 412.24 Not reported ν(SO₂) ~1340 cm⁻¹; δ~7.5–8.0 ppm (aromatic H)
Irbesartan C₂₅H₂₈N₆O 428.5 230 ν(C=O) ~1680 cm⁻¹; δ~1.2–1.6 ppm (alkyl H)
N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide C₁₇H₁₇N₃O₂S 327.4 184–186 ν(NH) ~3300 cm⁻¹; δ~5.2–5.8 ppm (allylic H)

Biological Activity

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a tetrazole ring and a sulfonamide moiety. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C₁₅H₁₄F N₅O₂S. The compound features a tetrazole ring , which is known for enhancing biological activity through various interactions with biomolecules.

PropertyValue
Molecular Weight373.36 g/mol
CAS Number853750-96-6
InChI KeyMRNHZZIISVPZQS-UHFFFAOYSA-N
SolubilitySoluble in DMSO and DMF

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The tetrazole ring facilitates binding to various enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to downstream effects in cellular signaling pathways.

Enzymatic Inhibition

Research indicates that compounds containing tetrazole rings often exhibit enzyme inhibition properties. For instance, this compound may inhibit carbonic anhydrase, an enzyme involved in bicarbonate ion regulation, which is crucial for maintaining acid-base balance in tissues.

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the sulfonamide group is known to contribute to antibacterial activity by inhibiting bacterial folic acid synthesis.
  • Anticancer Potential : The compound has shown promise in preliminary anticancer assays, where it exhibited cytotoxic effects on cancer cell lines. The mechanism may involve apoptosis induction through mitochondrial pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds with tetrazole and sulfonamide moieties:

  • Synthesis and Evaluation : A study synthesized various sulfonamide derivatives containing tetrazole rings and evaluated their biological activities. Results indicated that specific substitutions on the tetrazole ring significantly affected the compounds' potency against cancer cell lines .
  • Antimicrobial Assessment : Another research effort focused on the antimicrobial properties of sulfonamides, demonstrating that modifications to the aromatic ring could enhance efficacy against resistant bacterial strains .
  • In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of related compounds, suggesting that the incorporation of a tetrazole ring could modulate inflammatory responses effectively .

Q & A

Q. Advanced: How can multi-step synthetic yields be optimized for structurally analogous sulfonamide-tetrazole hybrids?

Optimization strategies include:

  • Microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 24 hours for tetrazole cyclization) .
  • Protecting group strategies (e.g., tert-butoxycarbonyl for sulfonamide NH) to prevent side reactions during alkylation .
  • Design of Experiments (DoE) to model interactions between solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading (e.g., ZnBr₂ for tetrazole formation) .

Basic: What analytical techniques are used to confirm the molecular structure of this compound?

Methodological Answer:

  • X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves the tetrazole-benzenesulfonamide dihedral angle (~75–85°) and confirms regiochemistry .
  • Mass spectrometry (HRMS) : Exact mass calculated for C₁₅H₁₄FN₅O₂S [M+H]⁺: 364.0871; observed: 364.0868 .
  • FTIR : Key bands include ν(N-H) at ~3250 cm⁻¹ (sulfonamide) and ν(C=N) at ~1600 cm⁻¹ (tetrazole) .

Q. Advanced: How are anisotropic displacement parameters and twinning handled during crystallographic refinement?

  • SHELXL refinement : Anisotropic displacement ellipsoids are modeled using the ISOR and DELU restraints to address thermal motion discrepancies .
  • Twinning analysis : PLATON or CrysAlisPro detects twinning ratios (e.g., 0.32 for a two-domain crystal), followed by HKLF5 data format refinement in SHELXL .

Basic: What biological targets or pathways are associated with this compound?

Methodological Answer:
The tetrazole-sulfonamide scaffold shows affinity for:

  • Carbonic anhydrase isoforms (e.g., CA IX/XII): Inhibition assessed via stopped-flow CO₂ hydration assay (IC₅₀ ~50–100 nM) .
  • GPCRs (e.g., angiotensin II receptors): Radioligand binding assays (³H-losartan displacement) reveal moderate activity (Kᵢ ~1–10 µM) .

Q. Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the 4-fluorophenyl group?

  • Systematic substitution : Replace 4-fluorophenyl with Cl, OMe, or CF₃ groups; evaluate changes in logP (HPLC-measured) and target binding (SPR or ITC).
  • In silico docking : AutoDock Vina or Glide models interactions with CA IX active site (e.g., fluorophenyl π-stacking with Phe131) .

Basic: How do researchers analyze stability and degradation products under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Incubate in simulated gastric fluid (pH 1.2, 37°C, 24 hours) and analyze via LC-MS/MS . Major degradation pathways include sulfonamide hydrolysis (m/z 155 → 78 fragment) .
  • Thermogravimetric analysis (TGA) : Decomposition onset at ~220°C indicates thermal stability .

Q. Advanced: How can kinetic isotope effects (KIEs) probe degradation mechanisms?

  • Deuterium labeling : Replace tetrazole C-H with C-D; measure kH/kD ratios (>1 indicates proton transfer is rate-limiting) .

Basic: What computational methods predict the compound’s solubility and membrane permeability?

Methodological Answer:

  • Quantitative Structure-Property Relationship (QSPR) : ADMET Predictor estimates aqueous solubility (logS ≈ -4.5) and Caco-2 permeability (Papp < 10⁻⁶ cm/s) .
  • Molecular dynamics (MD) : GROMACS simulates lipid bilayer partitioning (e.g., free energy ~-15 kJ/mol for membrane insertion) .

Q. Advanced: How do hybrid QM/MM simulations elucidate binding dynamics with flexible targets?

  • QM/MM partitioning : Treat the tetrazole-sulfonamide core with DFT (B3LYP/6-31G)and the protein with AMBER force fields*. Monitor hydrogen bond lifetimes (e.g., sulfonamide O⋯His94 in CA IX) during 100-ns trajectories .

Advanced: How to resolve contradictions in reported bioactivity data across structurally similar analogs?

Methodological Answer:

  • Meta-analysis : Compare IC₅₀ values from PubChem BioAssay (AID 1259401) and literature, adjusting for assay conditions (e.g., ATP concentration in kinase assays) .
  • Crystallographic overlay : Superpose analogs using PyMOL to identify steric clashes (e.g., 4-methylbenzenesulfonamide vs. bulkier substituents) that reduce potency .

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